Dizocilpine

Cat. No. B047880

Key on ui cas rn:

77086-21-6

M. Wt: 221.30 g/mol

InChI Key: LBOJYSIDWZQNJS-CVEARBPZSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05177240

Procedure details

[3H]MK-801 binding was performed using Triton X-100 washed synaptic plasma membranes (SPM) prepared from rat forebrain (30-45 day old, male Sprague-Dawley; Sasco, St. Charles, MO) as described previously [J. W. Thomas, W. F. Hood, J. B. Monahan, P. C. Contreras and T. L. O'Donohue, Brain Res., 442, 396-398 (1988)]. The assay was initiated by the addition of SPM (0.20-0.30 mg) to an incubation containing 2.0 nM [3H]MK-801 (15 Ci/mmole; New England Nuclear, Boston, MA) and various concentrations of the appropriate test compound in a total volume of 0.5 ml (all additions were made in 50mM Tris/acetate buffer, pH 7.4) and continued for 120 min at 25° C. The samples were then filtered through glass fiber filters (Schleicher and Schuell #32) which were pretreated with 0.05% (v/v) polyethylenimine. The filters were washed and the radioactivity quantitated by liquid scintillation spectrometry. Inhibition of [3H]MK-801 binding was measured as a decrease in specific basal binding (basal binding=2583 ±381 DPM) with nonspecific binding as the residual binding in the presence of 60 μM MK-801 (562 ±30 DPM). The IC50 values for the inhibition of [3H]MK-801 binding were determined using a logit-log analysis and are reported in Table III, below.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]12[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:10]([NH:11]1)[CH2:9][C:8]1[C:3]2=[CH:4][CH:5]=[CH:6][CH:7]=1.CCC(COC(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-]>>[CH3:1][C@:2]12[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C@H:10]([NH:11]1)[CH2:9][C:8]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]2=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

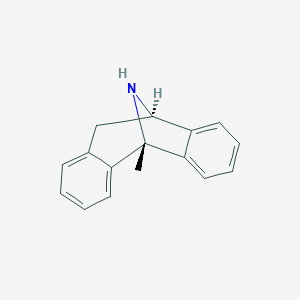

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared from rat forebrain (30-45 day old, male Sprague-Dawley; Sasco, St. Charles, MO)

|

|

Duration

|

37.5 (± 7.5) d

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The assay was initiated by the addition of SPM (0.20-0.30 mg) to an incubation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

2.0 nM [3H]MK-801 (15 Ci/mmole; New England Nuclear, Boston, MA) and various concentrations of the appropriate test compound in a total volume of 0.5 ml (all additions were made in 50mM Tris/acetate buffer, pH 7.4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The samples were then filtered through glass fiber filters (Schleicher and Schuell #32) which

|

WASH

|

Type

|

WASH

|

|

Details

|

The filters were washed

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05177240

Procedure details

[3H]MK-801 binding was performed using Triton X-100 washed synaptic plasma membranes (SPM) prepared from rat forebrain (30-45 day old, male Sprague-Dawley; Sasco, St. Charles, MO) as described previously [J. W. Thomas, W. F. Hood, J. B. Monahan, P. C. Contreras and T. L. O'Donohue, Brain Res., 442, 396-398 (1988)]. The assay was initiated by the addition of SPM (0.20-0.30 mg) to an incubation containing 2.0 nM [3H]MK-801 (15 Ci/mmole; New England Nuclear, Boston, MA) and various concentrations of the appropriate test compound in a total volume of 0.5 ml (all additions were made in 50mM Tris/acetate buffer, pH 7.4) and continued for 120 min at 25° C. The samples were then filtered through glass fiber filters (Schleicher and Schuell #32) which were pretreated with 0.05% (v/v) polyethylenimine. The filters were washed and the radioactivity quantitated by liquid scintillation spectrometry. Inhibition of [3H]MK-801 binding was measured as a decrease in specific basal binding (basal binding=2583 ±381 DPM) with nonspecific binding as the residual binding in the presence of 60 μM MK-801 (562 ±30 DPM). The IC50 values for the inhibition of [3H]MK-801 binding were determined using a logit-log analysis and are reported in Table III, below.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]12[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:10]([NH:11]1)[CH2:9][C:8]1[C:3]2=[CH:4][CH:5]=[CH:6][CH:7]=1.CCC(COC(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-]>>[CH3:1][C@:2]12[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C@H:10]([NH:11]1)[CH2:9][C:8]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]2=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared from rat forebrain (30-45 day old, male Sprague-Dawley; Sasco, St. Charles, MO)

|

|

Duration

|

37.5 (± 7.5) d

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The assay was initiated by the addition of SPM (0.20-0.30 mg) to an incubation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

2.0 nM [3H]MK-801 (15 Ci/mmole; New England Nuclear, Boston, MA) and various concentrations of the appropriate test compound in a total volume of 0.5 ml (all additions were made in 50mM Tris/acetate buffer, pH 7.4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The samples were then filtered through glass fiber filters (Schleicher and Schuell #32) which

|

WASH

|

Type

|

WASH

|

|

Details

|

The filters were washed

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |